molecular formula C21H29N3O8 B139501 Cizolirtine citrate CAS No. 142155-44-0

Cizolirtine citrate

カタログ番号: B139501
CAS番号: 142155-44-0
分子量: 451.5 g/mol
InChIキー: JLKUMSHHQYQLSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cizolirtine citrate is a small molecule drug that functions as a modulator of substance P and calcitonin gene-related peptide release. It has been primarily developed for the treatment of pain and urinary incontinence. The compound has shown promising results in clinical trials, particularly for its efficacy in treating urinary incontinence secondary to overactive bladder .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cizolirtine citrate involves multiple steps, starting from the appropriate benzyl and pyrazole derivatives. The key steps include:

    Formation of the benzyl intermediate: This involves the reaction of a benzyl halide with a dimethylaminoethanol derivative under basic conditions.

    Pyrazole formation: The benzyl intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst.

    Citrate formation: The final step involves the reaction of the synthesized cizolirtine with citric acid to form the citrate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Cizolirtine citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Cizolirtine citrate has a wide range of scientific research applications:

作用機序

Cizolirtine citrate exerts its effects by inhibiting the release of substance P and calcitonin gene-related peptide from primary afferent fibers and dorsal horn interneurons at the spinal level. This inhibition is mediated through presynaptic serotonin and alpha-2 adrenoceptors, which are partly related to an increase in descending inhibitory pathways. The compound’s analgesic effect is also attributed to its ability to modulate nociceptive signaling through adenosine and serotonin pathways .

類似化合物との比較

Comparison: this compound is unique in its dual action as both an analgesic and a treatment for urinary incontinence. Unlike metamizol sodium, which is primarily used for pain relief, this compound also addresses urinary symptoms. Compared to oxybutynin, this compound has a different mechanism of action, targeting neurotransmitter release rather than muscarinic receptors .

生物活性

Cizolirtine citrate is a pharmaceutical compound primarily investigated for its analgesic properties and efficacy in treating urinary incontinence associated with overactive bladder. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, safety profile, and genotoxicity assessments.

This compound functions as a modulator of neuropeptides involved in pain transmission and bladder function. Specifically, it has been shown to reduce the spinal release of substance P and calcitonin gene-related peptide (CGRP) , both of which are crucial in the nociceptive pathway. By modulating these neuropeptides, this compound enhances the levels of noradrenaline and serotonin in the extracellular space, contributing to its analgesic effects and potential benefits in inflammatory conditions of the urinary bladder .

Treatment for Overactive Bladder

This compound has been evaluated through several clinical trials focusing on its effectiveness in treating overactive bladder (OAB). A notable pilot study involved 79 patients who were randomized to receive either this compound at doses of 200 mg or 400 mg twice daily or a placebo for 12 weeks. The primary outcomes measured included urinary incontinence episodes and urgency episodes recorded in bladder diaries.

Results:

  • The median reduction in urinary incontinence episodes was 1.14 for the 400 mg group compared to 0.21 for placebo (p=0.08).
  • Urgency episodes decreased by a median of 3.00 in the 400 mg group versus 0.43 in placebo (p=0.004).
  • At the study's conclusion, 68.75% of patients on 400 mg reported being free from urinary incontinence episodes compared to 30% in the placebo group (p=0.04) .
Treatment GroupMedian Reduction in Incontinence EpisodesPercentage Free from Incontinence
Cizolirtine 400 mg1.1468.75%
Cizolirtine 200 mgNot specified45%
Placebo0.2130%

Analgesic Properties

In addition to its urological applications, this compound has demonstrated significant antinociceptive activity in various animal models, particularly those simulating chronic neuropathic pain conditions. Studies have shown that it effectively alleviates allodynia related to cold and mechanical stimuli, indicating its potential utility in managing pain syndromes such as diabetic neuropathy .

Safety and Genotoxicity

The safety profile of this compound has been assessed through rigorous genotoxicity testing as part of its preclinical evaluation. Various assays, including the Ames test and mouse micronucleus assay, reported negative results regarding genotoxic potential at clinically relevant doses.

Key Findings:

  • Negative results were obtained in the Ames test up to concentrations of 5000 µg/plate.
  • A slight increase in chromosome aberrations was noted at high concentrations but was deemed biologically irrelevant due to lack of dose-dependency and historical control values .

特性

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931373
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-44-0
Record name E 4018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cizolirtine citrate
Reactant of Route 2
Cizolirtine citrate
Reactant of Route 3
Cizolirtine citrate
Reactant of Route 4
Cizolirtine citrate
Reactant of Route 5
Cizolirtine citrate
Reactant of Route 6
Cizolirtine citrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。